4-N-methyl-5-nitro-2-N,4-N-diphenyl-6-[(Z)-2-phenylethenyl]pyrimidine-2,4-diamine
Overview
Description
4-N-methyl-5-nitro-2-N,4-N-diphenyl-6-[(Z)-2-phenylethenyl]pyrimidine-2,4-diamine is a complex organic compound with a pyrimidine core. This compound is notable for its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-methyl-5-nitro-2-N,4-N-diphenyl-6-[(Z)-2-phenylethenyl]pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles, which can be catalyzed by nickel under mild conditions . This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-N-methyl-5-nitro-2-N,4-N-diphenyl-6-[(Z)-2-phenylethenyl]pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: This reaction involves the replacement of one functional group with another. Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.
Scientific Research Applications
4-N-methyl-5-nitro-2-N,4-N-diphenyl-6-[(Z)-2-phenylethenyl]pyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-N-methyl-5-nitro-2-N,4-N-diphenyl-6-[(Z)-2-phenylethenyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-Nitro-N-methylphthalimide: Shares the nitro and methyl functional groups but has a different core structure.
2-Methyl-4-nitroaniline: Similar in having a nitro group but differs in the overall structure and functional groups.
Uniqueness
What sets 4-N-methyl-5-nitro-2-N,4-N-diphenyl-6-[(Z)-2-phenylethenyl]pyrimidine-2,4-diamine apart is its complex pyrimidine core and the presence of multiple aromatic rings, which contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
4-N-methyl-5-nitro-2-N,4-N-diphenyl-6-[(Z)-2-phenylethenyl]pyrimidine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O2/c1-29(21-15-9-4-10-16-21)24-23(30(31)32)22(18-17-19-11-5-2-6-12-19)27-25(28-24)26-20-13-7-3-8-14-20/h2-18H,1H3,(H,26,27,28)/b18-17- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSKZYFIYFDQBI-ZCXUNETKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC(=NC(=C2[N+](=O)[O-])C=CC3=CC=CC=C3)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)C2=NC(=NC(=C2[N+](=O)[O-])/C=C\C3=CC=CC=C3)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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